Cas no 2089245-40-7 ((1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride)
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride
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- Inchi: 1S/C7H8BrNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-5,10H,1H3;1H/t5-;/m0./s1
- InChI Key: OMCBNTFJNARQET-JEDNCBNOSA-N
- SMILES: [C@H](C1=CC=NC=C1Br)(O)C.Cl
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370589-0.05g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 0.05g |
$282.0 | 2025-03-18 | |
| Enamine | EN300-370589-0.1g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 0.1g |
$420.0 | 2025-03-18 | |
| Enamine | EN300-370589-0.25g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 0.25g |
$601.0 | 2025-03-18 | |
| Enamine | EN300-370589-0.5g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 0.5g |
$947.0 | 2025-03-18 | |
| Enamine | EN300-370589-1.0g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-18 | |
| Enamine | EN300-370589-2.5g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 2.5g |
$2379.0 | 2025-03-18 | |
| Enamine | EN300-370589-5.0g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 5.0g |
$3520.0 | 2025-03-18 | |
| Enamine | EN300-370589-10.0g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-18 | |
| 1PlusChem | 1P01E987-50mg |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95% | 50mg |
$399.00 | 2023-12-19 | |
| 1PlusChem | 1P01E987-100mg |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride |
2089245-40-7 | 95% | 100mg |
$581.00 | 2023-12-19 |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride
Compound CAS No 2089245-40-7: (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride
The compound with CAS No 2089245-40-7, known as (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in drug discovery and synthesis.
The structure of (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride consists of a pyridine ring substituted with a bromine atom at the 3-position and an ethanolic group at the 4-position. The stereochemistry at the ethanol carbon is S, which plays a crucial role in determining the compound's biological activity and selectivity. The hydrochloride salt form ensures stability and solubility, making it suitable for various applications in research and development.
Recent studies have highlighted the potential of (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride as a precursor in the synthesis of bioactive molecules. Its ability to undergo various transformations, such as nucleophilic substitution and oxidation, has made it a versatile building block in organic synthesis. Researchers have utilized this compound to develop novel inhibitors for enzymes involved in cancer progression, demonstrating its significance in medicinal chemistry.
In addition to its role in drug discovery, (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride has been explored for its applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have shown promising results, with the compound being incorporated into light-emitting diodes (LEDs) and photovoltaic cells.
The synthesis of (1S)-1-(3-bromopyridin-4-yloxy)ethanol hydrochloride involves a multi-step process that includes bromination, alkylation, and stereochemical resolution. These steps ensure the high purity and enantiomeric excess required for its use in sensitive biological assays. The development of efficient synthetic routes has been a focus of recent research, aiming to improve scalability and reduce costs.
Furthermore, (1S)-1-(3-bromopyridin-4-yloxy)ethanol hydrochloride has been studied for its interactions with biological systems. Preclinical studies have shown that it exhibits selective binding to certain receptors, making it a potential lead compound for therapeutic interventions. Its ability to modulate cellular signaling pathways has been extensively investigated, with promising results in models of neurodegenerative diseases.
In conclusion, (1S)-1-(3-bromopyridin-4-yloxy)ethanol hydrochloride is a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique chemical properties and stereochemistry make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover its potential, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.
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